O-tert-Butyl-L-threonine tert-butyl ester acetate salt
Description
Properties
IUPAC Name |
acetic acid;tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3.C2H4O2/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;1-2(3)4/h8-9H,13H2,1-7H3;1H3,(H,3,4)/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAUVMFJRASONL-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974099 | |
| Record name | Acetic acid--tert-butyl O-tert-butylthreoninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5854-77-3 | |
| Record name | L-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5854-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O'-Di-tert-butyl-L-threonine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005854773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid--tert-butyl O-tert-butylthreoninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O'-di-tert-butyl-L-threonine acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl-L-threonine tert-butyl ester acetate salt typically involves the use of tert-butyl and tert-butoxy protecting groups. One common method includes the reduction of a precursor compound using sodium borohydride in methanol at low temperatures, followed by inversion using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . This method is cost-effective and yields high purity products, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which allow for the efficient introduction of tert-butoxycarbonyl groups into various organic compounds . This method is advantageous due to its scalability and ability to produce high yields with minimal waste.
Chemical Reactions Analysis
Types of Reactions
O-tert-Butyl-L-threonine tert-butyl ester acetate salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl or tert-butoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride typically yields amines, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
O-tert-Butyl-L-threonine tert-butyl ester acetate salt serves as an important intermediate in the synthesis of complex organic molecules. Its chiral nature makes it a valuable building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds .
Protecting Group
The tert-butyl ester group is frequently utilized as a protecting group for carboxylic acids and alcohols due to its stability against various nucleophiles. This property facilitates the selective functionalization of other reactive sites in organic molecules without interference from the protected group .
Biological Applications
Enzyme Mechanisms and Protein Interactions
In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate biochemical pathways makes it a useful tool for investigating the roles of specific enzymes and receptors in metabolic processes .
Pharmaceutical Development
This compound is also a precursor for developing pharmaceuticals targeting neurological and metabolic disorders. Its structural features allow for modifications that can enhance biological activity or selectivity toward specific targets in drug design.
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its applications extend to the synthesis of polymers, agrochemicals, and other fine chemicals where specific functionalities are required.
Case Study 1: Asymmetric Synthesis
A study demonstrated the use of this compound as a chiral auxiliary in the asymmetric synthesis of amino acids. The reaction conditions were optimized to achieve high enantioselectivity, showcasing the compound's utility in producing enantiomerically pure products.
Case Study 2: Enzyme Inhibition
Research involving this compound revealed its potential as an enzyme inhibitor for certain metabolic pathways. The study highlighted how modifications to the tert-butyl groups affected binding affinity and selectivity toward target enzymes, providing insights into its role in drug development.
Table 1: Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemical Synthesis | Intermediate for organic synthesis | Facilitates complex molecule formation |
| Biological Research | Study of enzyme mechanisms | Aids in understanding biochemical pathways |
| Pharmaceutical Industry | Precursor for drug development | Targets neurological/metabolic disorders |
| Industrial Production | Specialty chemicals | Tailored properties for various applications |
Mechanism of Action
The mechanism of action of O-tert-Butyl-L-threonine tert-butyl ester acetate salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tert-butyl and tert-butoxy groups play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : O-tert-Butyl-L-threonine tert-butyl ester acetate salt
- CAS Number : 5854-77-3
- Molecular Formula: C₁₂H₂₅NO₃·C₂H₄O₂
- Molecular Weight : 291.38 g/mol
- Melting Point : 59–61°C
Synthesis :
The compound is synthesized via tert-butylation of L-threonine using isobutylene in the presence of an organic acid catalyst, followed by purification as an acetate salt. This method ensures high yield (>95%) and scalability for industrial production .
Comparison with Structurally Similar Compounds
Stereo- and Regioisomers
- O-tert-Butyl-D-threonine methyl ester hydrochloride (CAS 115141-43-0): Structural Differences: D-configuration at the α-carbon; methyl ester instead of tert-butyl ester; hydrochloride counterion. Molecular weight: 225.7 g/mol .
Amino Acid Derivatives with Alternative Protecting Groups
- Di-tert-butyl L-aspartate hydrochloride (CAS 1791-13-5): Structural Differences: Aspartic acid backbone with dual tert-butyl protection on carboxyl groups. Impact: Enhanced lipophilicity and stability in acidic conditions compared to mono-protected threonine derivatives. Used in solid-phase peptide synthesis .
- N-Carbobenzoxy-L-proline tert-butyl ester (CAS 16881-39-3): Structural Differences: Proline backbone with carbobenzoxy (Cbz) and tert-butyl protecting groups. Impact: Cbz group requires hydrogenolysis for deprotection, unlike the acid-labile tert-butyl group in threonine derivatives .
Ester Variants
- O-tert-Butyl-L-threonine methyl ester hydrochloride: Structural Differences: Methyl ester instead of tert-butyl ester. Impact: Lower molecular weight (225.7 vs. 291.38 g/mol) and higher polarity, influencing solubility in polar solvents like methanol or water .
Counterion Variants
- Trifluoroacetate Salts (e.g., Mep–IleOH trifluoroacetate) :
Physicochemical and Functional Comparisons
Physical Properties
Key Research Findings
- Peptide Synthesis Efficiency : The main compound achieves >98% purity (HPLC) in glycopeptide synthesis, outperforming methyl ester analogs in coupling yields due to reduced racemization .
Biological Activity
O-tert-Butyl-L-threonine tert-butyl ester acetate salt (CAS number 5854-77-3) is a derivative of the amino acid L-threonine, characterized by its protective tert-butyl groups and acetate salt form. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in peptide synthesis and as a building block in drug development.
Chemical Structure and Properties
The empirical formula of this compound is C${12}$H${25}$NO${3} \cdot$ C${2}$H${4}$O${2}$. It typically appears as a white to off-white crystalline solid, soluble in organic solvents. The presence of the tert-butyl groups serves to protect the amino and hydroxyl functionalities during chemical reactions, which is crucial in peptide synthesis applications.
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has been reported to demonstrate antioxidant activity, which may contribute to cellular protection against oxidative stress.
- Peptide Synthesis : As a protected form of L-threonine, it plays an essential role in synthesizing peptides, allowing for the selective removal of protecting groups under specific conditions to reveal functional amino and hydroxyl groups necessary for peptide activity .
- Stability and Reactivity : Its unique structure enhances stability and solubility compared to simpler amino acid derivatives, making it valuable for various biochemical applications .
While specific mechanisms of action for this compound are not thoroughly defined, its role as a protected amino acid suggests that it primarily functions through incorporation into peptide chains. Once deprotected, the resulting L-threonine can participate in biochemical processes inherent to protein function.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and unique attributes of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| L-Threonine | Amino acid without alkyl groups | Essential amino acid involved in protein synthesis |
| Tert-Butyl L-Threonine | Tert-butyl group attached directly | Increased lipophilicity enhances membrane permeability |
| Acetic Acid Salt of L-Threonine | Contains acetic acid moiety | Used primarily for solubility enhancement |
| This compound | Tert-butyl ester and acetate functionalities | Enhanced stability and solubility for biochemical applications |
Case Studies and Research Findings
Recent studies have highlighted the utility of this compound in various applications:
- Peptide Library Synthesis : In a study involving peptide libraries, this compound was utilized as a building block to explore new therapeutic peptides with potential applications in cancer treatment and immunotherapy.
- Antioxidant Studies : Research has indicated that derivatives of L-threonine exhibit antioxidant properties, suggesting that this compound could be further investigated for its potential health benefits related to oxidative stress reduction .
Q & A
Q. Purity Assurance :
- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients).
- Monitor reactions using TLC (Rf values) and confirm final purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .
Basic: Which analytical techniques are most reliable for characterizing this compound, and what spectral benchmarks should be prioritized?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for tert-butyl proton signals at δ 1.2–1.4 ppm and acetate methyl protons at δ 2.0–2.1 ppm.
- ¹³C NMR : Confirm tert-butyl carbons at ~28 ppm (CH₃) and 75–80 ppm (quaternary C).
- HPLC : Use a C18 column with UV detection (210 nm); retention time should align with reference standards.
- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+Na]⁺ peaks matching the molecular weight (C₁₄H₂₅NO₅·CH₃COO⁻; calc. ~335.3 g/mol) .
Basic: How should storage conditions be optimized to prevent degradation of this compound?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis of the tert-butyl and ester groups.
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% humidity for 4 weeks) and monitor via HPLC for decomposition products like free threonine or acetic acid .
Advanced: How can researchers resolve contradictions in reported solubility or reactivity data across literature sources?
Methodological Answer:
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., solvent polarity, temperature). For example, discrepancies in solubility (DMSO vs. acetonitrile) may arise from varying hydration states.
- Cross-Validation : Use orthogonal methods (e.g., Karl Fischer titration for water content, DSC for thermal behavior) to confirm physicochemical properties.
- Meta-Analysis : Compare data from peer-reviewed journals over supplier catalogs, prioritizing studies with detailed experimental sections .
Advanced: What are the degradation pathways of this compound under thermal or acidic conditions, and how can byproducts be identified?
Methodological Answer:
- Thermal Degradation : Heat samples to 150–200°C in TGA-MS; expect tert-butyl group cleavage (releasing isobutylene) and acetate decomposition (acetic acid).
- Acidic Hydrolysis : Treat with HCl (1M, 60°C) and monitor via GC-MS for fragments like tert-butanol (m/z 74) and L-threonine (m/z 119).
- Mitigation : Use stabilizers like antioxidants (e.g., BHT) during long-term storage .
Advanced: What chiral separation techniques are effective for isolating enantiomeric impurities in this compound?
Methodological Answer:
- Chiral HPLC : Employ a Chiralpak IA-3 column with hexane/isopropanol (90:10) mobile phase; UV detection at 220 nm.
- Capillary Electrophoresis (CE) : Use cyclodextrin-based buffers to resolve D/L-threonine derivatives.
- Validation : Compare retention times with enantiopure standards and quantify impurities via peak area normalization .
Advanced: How does this compound interact with biological systems, and what assays are suitable for studying its metabolic fate?
Methodological Answer:
- In Vitro Models : Incubate with liver microsomes (e.g., rat S9 fraction) to identify metabolites via LC-HRMS.
- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track absorption/excretion in cell cultures.
- Toxicity Screening : Use MTT assays in HEK293 cells to assess cytotoxicity at varying concentrations (IC₅₀ determination) .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
- Exposure Limits : Adhere to OSHA PELs for tert-butyl acetate (200 ppm TWA).
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .
Advanced: How can researchers ensure compliance with regulatory guidelines for disposal and environmental impact?
Methodological Answer:
- Waste Classification : Classify as flammable organic waste (D001 under RCRA).
- Neutralization : Hydrolyze with NaOH (2M) to convert esters to carboxylates before disposal.
- Documentation : Maintain records per EPA TSCA requirements and report emissions under EPCRA Section 313 .
Advanced: What role does this compound play in solid-phase peptide synthesis (SPPS), and how can deprotection efficiency be optimized?
Methodological Answer:
- Application : Acts as a side-chain-protected building block for introducing threonine residues.
- Deprotection : Use TFA/water (95:5) for 2 hours at 25°C to cleave tert-butyl groups.
- Efficiency Metrics : Monitor by LC-MS for complete removal of protecting groups and quantify yields via amino acid analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
